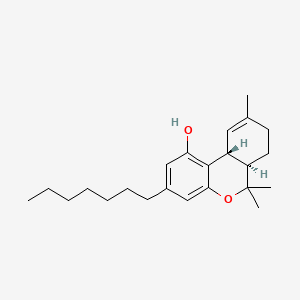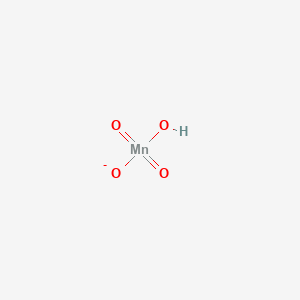
3-Heptyl-delta(1)-tetrahydrocannabinol
描述
3-Heptyl-delta(1)-tetrahydrocannabinol: is a synthetic cannabinoid compound. It is structurally similar to delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is of interest due to its potential therapeutic applications and its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-delta(1)-tetrahydrocannabinol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as olivetol and a heptyl halide.
Condensation Reaction: Olivetol undergoes a condensation reaction with the heptyl halide in the presence of a base, such as potassium carbonate, to form the heptyl-substituted intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the tetrahydrocannabinol core structure.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-Heptyl-delta(1)-tetrahydrocannabinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced analogs with altered psychoactive properties.
Substitution: Functionalized derivatives with potential therapeutic applications.
科学研究应用
3-Heptyl-delta(1)-tetrahydrocannabinol has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors in the body.
Medicine: Explored for potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical applications.
作用机制
The mechanism of action of 3-Heptyl-delta(1)-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. Upon binding to these receptors, the compound modulates various signaling pathways, leading to its psychoactive and therapeutic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.
相似化合物的比较
Delta-9-tetrahydrocannabinol: The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol: A less potent analog of delta-9-tetrahydrocannabinol.
Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic benefits.
Comparison: 3-Heptyl-delta(1)-tetrahydrocannabinol is unique due to its heptyl substitution, which alters its chemical properties and potentially its biological activity. Compared to delta-9-tetrahydrocannabinol, it may have different binding affinities to cannabinoid receptors and distinct pharmacological effects. The heptyl substitution also makes it a valuable compound for studying structure-activity relationships in synthetic cannabinoids.
属性
IUPAC Name |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h13-15,18-19,24H,5-12H2,1-4H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTMRZHYTZMJKX-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203228 | |
| Record name | Tetrahydrocannabinol-C7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54763-99-4 | |
| Record name | 3-Heptyl-delta(1)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054763994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinol-C7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocannabiphorol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK87HN3LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)





![[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate](/img/structure/B1242585.png)


